An In-depth Technical Guide to the Chemical Properties of 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone
An In-depth Technical Guide to the Chemical Properties of 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone is an aromatic ketone that holds potential as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a substituted acetophenone core with methoxy and benzyloxy functionalities, provides a versatile scaffold for the development of novel compounds with a range of biological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of this compound, drawing upon available data for the target molecule and closely related analogues.
Chemical and Physical Properties
While specific experimental data for the physical properties of 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone are not widely available in the current literature, its fundamental chemical attributes have been established.
| Property | Value | Source |
| IUPAC Name | 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | PubChem[1][2] |
| CAS Number | 1234015-61-2 | PubChem[1][2] |
| Molecular Formula | C₁₇H₁₈O₄ | PubChem[1][2] |
| Molecular Weight | 286.32 g/mol | PubChem[1] |
| Physical State | Solid (Predicted) | Inferred from related acetophenones |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis
A definitive, detailed experimental protocol for the synthesis of 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone is not readily found in publicly available scientific literature. However, its synthesis can be logically inferred from established methods for preparing substituted acetophenones. A plausible synthetic route would involve the Williamson ether synthesis to introduce the 4-methoxybenzyloxy group onto a suitably substituted hydroxyacetophenone precursor.
A general synthetic approach is outlined below:
Figure 1. A plausible synthetic workflow for 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone.
General Experimental Protocol (Hypothetical)
Materials:
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2'-Hydroxy-6'-methoxyacetophenone
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4-Methoxybenzyl chloride
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Anhydrous acetone or Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 2'-hydroxy-6'-methoxyacetophenone in a suitable solvent (e.g., anhydrous acetone or DMF), add a base (e.g., potassium carbonate or sodium hydride) and stir the mixture at room temperature.
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Add 4-methoxybenzyl chloride to the reaction mixture and continue stirring, possibly with heating, until the reaction is complete (monitored by Thin Layer Chromatography).
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After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone.
Spectroscopic Data
Specific NMR and IR spectra for 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone are not currently available in public spectral databases. However, the expected spectral features can be predicted based on the analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the benzylic methylene protons, and the acetyl methyl protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl (CH₃) | ~2.5 | Singlet |
| Methoxy (Ar-OCH₃) | ~3.8 | Singlet |
| Methoxy (Bn-OCH₃) | ~3.7 | Singlet |
| Benzylic (Ar-CH₂-O) | ~5.0 | Singlet |
| Aromatic Protons | 6.5 - 7.5 | Multiplets |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbons, the benzylic methylene carbon, and the acetyl methyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~200 |
| Aromatic Carbons | 100 - 160 |
| Methoxy Carbons | ~55 |
| Benzylic Methylene Carbon | ~70 |
| Acetyl Methyl Carbon | ~30 |
Predicted IR Spectral Data
The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Aryl Ketone) | 1670 - 1690 |
| C-O-C (Aryl Ether) | 1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone, the broader class of acetophenone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These include antimicrobial, antifungal, acetylcholinesterase inhibitory, and anti-inflammatory activities.
The diverse biological effects of acetophenone derivatives suggest their potential to interact with various cellular signaling pathways. For instance, their anti-inflammatory effects might be mediated through the inhibition of pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating transcription factors such as NF-κB. Their potential as acetylcholinesterase inhibitors suggests an interaction with cholinergic signaling, which is relevant in the context of neurodegenerative diseases like Alzheimer's.
Figure 2. Potential signaling pathways that could be modulated by acetophenone derivatives.
Conclusion
2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone represents a chemical entity with significant potential for further investigation in the realm of synthetic and medicinal chemistry. While specific experimental data for this compound remains limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and predicted spectral characteristics based on the analysis of related compounds. The diverse biological activities exhibited by the broader class of acetophenones underscore the potential of this molecule as a scaffold for the design and development of novel therapeutic agents. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and potential therapeutic applications of 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone.
